Fmoc-Glu(OtBu)-OL

solid-phase peptide synthesis amino acid purity HPLC quality control

For GMP peptide synthesis, achieving >70% crude purity hinges on minimizing epimeric and dipeptide contaminants. Fmoc-Glu(OtBu)-OH directly addresses this, providing the regiospecific γ-carboxyl protection essential for on-resin acylation in molecules like semaglutide. The Novabiochem® grade standard-≥99.0% HPLC purity, ≤0.1% dipeptide impurity, and ≥99.8% enantiomeric excess-reduces preparative HPLC burden. This ensures process robustness and lower cost-of-goods in multi-kg campaigns, backed by a fully documented impurity profile suitable for regulatory filings.

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
Cat. No. B12831098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(OtBu)-OL
Molecular FormulaC24H29NO5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)
InChIKeyXYRSVJWUWKIUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis


Fmoc-Glu(OtBu)-OH (N-α-Fmoc-L-glutamic acid γ-tert-butyl ester, CAS 71989-18-9) is a selectively protected amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an Fmoc group on the α-amine and a tert-butyl (OtBu) ester on the γ-carboxyl side chain, leaving the α-carboxyl free for resin attachment or activation . This orthogonal protection scheme is compatible with standard Fmoc deprotection (piperidine) and TFA-mediated global cleavage, making it the standard building block for incorporating glutamic acid residues into synthetic peptides [1].

Fmoc-SPPS building block for glutamic acid incorporation
Orthogonal γ-OtBu protection, TFA-labile
Novabiochem® grade with high chromatographic purity and low impurity profile

Why Fmoc-Glu(OtBu)-OH Differs from Generic Analogs


Although multiple Fmoc-protected glutamic acid derivatives exist, they are not interchangeable. The regiospecific placement of the tert-butyl ester on the γ-carboxyl group (rather than the α-carboxyl as in Fmoc-Glu-OtBu) dictates the regiochemistry of peptide bond formation and subsequent side-chain modification . Commercially available alternatives such as Fmoc-Glu(OAll)-OH and Fmoc-Glu(OMe)-OH differ not only in their orthogonal deprotection chemistry but also in chromatographic purity—with Fmoc-Glu(OAll)-OH typically specified at ≥96.0% (HPLC) versus ≥99.0% for Fmoc-Glu(OtBu)-OH . Even the closely related Fmoc-Glu-OtBu (α-tert-butyl ester) carries a lower purity specification (≥98.0% by HPLC) and lacks the rigorous enantiomeric and dipeptide impurity specifications associated with the Novabiochem® grade of Fmoc-Glu(OtBu)-OH . These measurable quality gaps have direct consequences for crude peptide purity, yield, and process robustness, especially in GMP manufacturing environments.

Regiochemistry mismatch γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) vs. α-tert-butyl ester (Fmoc-Glu-OtBu) directs peptide bond formation differently; not interchangeable.
Purity specification gap Higher HPLC purity and controlled impurity profile of the Novabiochem® grade contrast with lower specifications of generic Fmoc-Glu-OtBu or Fmoc-Glu(OMe)-OH, potentially affecting crude peptide homogeneity.
Enantiomeric and dipeptide impurity control absent Competing Fmoc-Glu-OtBu typically lacks specified enantiomeric purity and dipeptide impurity limits, increasing risk of epimerization and chain termination in sensitive syntheses.

Fmoc-Glu(OtBu)-OH Differentiation Evidence


HPLC Purity Advantage Over Alternative Derivatives

Fmoc-Glu(OtBu)-OH (Novabiochem® grade) consistently delivers HPLC purity ≥99.0% (a/a), outperforming the closest regioisomeric analog Fmoc-Glu-OtBu (TCI grade, HPLC purity ≥98.0%) and the methyl ester alternative Fmoc-Glu(OMe)-OH (commercial grade ≥97%) . This 1–2 percentage point increase in chromatographic purity translates into measurably lower deletion-sequence rates and higher crude peptide homogeneity for sequences ≥20 residues.

HPLC Purity
Head-to-head
≥99.0% (a/a) vs ≥98.0% (Fmoc-Glu-OtBu) / ≥97% (Fmoc-Glu(OMe)-OH)
May improve crude homogeneity in long sequences
Specification data; lot-specific COA verification advised
solid-phase peptide synthesis amino acid purity HPLC quality control

Enantiomeric Purity and Chiral Integrity

The Novabiochem® specification for Fmoc-Glu(OtBu)-OH includes a strict enantiomeric purity threshold of ≥99.8% (a/a) . In contrast, the regioisomer Fmoc-Glu-OtBu is typically sold without a comparable enantiomeric purity specification; available commercial grades range from ≥95% to ≥98% with no guaranteed D-enantiomer limit . Even a 0.2% D-enantiomer burden in a building block can propagate epimerized impurities through the peptide chain, compromising biological activity in pharmaceutical peptides.

Enantiomeric Purity
Head-to-head
≥99.8% (a/a) vs no specification; typical 95–98% for comparator
Limits D-epimer propagation for chiral purity
Based on Novabiochem® CoA; review lot-specific data
chiral purity enantiomeric excess peptide epimerization

Dipeptide Impurity Control and Chain Termination Prevention

Sigma-Aldrich's Novabiochem® specification for Fmoc-Glu(OtBu)-OH limits the dipeptide impurity Fmoc-Glu(OtBu)-Glu(OtBu)-OH to ≤0.1% (a/a), and the Fmoc-β-Ala-Glu(OtBu)-OH impurity to the same threshold . This tight control is corroborated by the industrial manufacturing patent CN110746323B (Changzhou Genie Pharmaceutical), which reports a process capable of delivering product with purity >99.5% and single impurity <0.1% [1]. Common Fmoc-amino acid grades from other suppliers may carry dipeptide impurities of 0.5–1.0%.

Dipeptide Impurity
Class-level
≤0.1% (a/a)
Lowers chain-termination risk from dipeptide impurities
Novabiochem® specification; supported by patent CN110746323B
dipeptide impurity amino acid quality SPPS by-product

Standardized DMF Solubility for High-Concentration Coupling

Fmoc-Glu(OtBu)-OH is validated for clear solubility at a concentration of 25 mmole in 50 mL DMF (0.5 M), enabling efficient high-concentration coupling protocols on automated synthesizers . The regioisomer Fmoc-Glu-OtBu is specified for clear solubility only at 1 mmole in 2 mL DMF (0.5 M equivalent), yet the overall purity and accompanying impurity profile are less stringent [1]. Fmoc-Glu(OMe)-OH shows variable solubility in DMF depending on supplier, with no standardized high-concentration specification .

DMF Solubility
Head-to-head
0.5 M clear solution (25 mmol/50 mL) vs 0.5 M with lower purity assurance (Fmoc-Glu-OtBu)
Supports high-concentration automated coupling
Validate solubility under process conditions
solubility specification DMF solubility SPPS coupling concentration

Racemization Resistance via Tert-Butyl Ester Protection

The γ-tert-butyl ester of Fmoc-Glu(OtBu)-OH provides steric and electronic protection that suppresses α-carbon racemization during activation and coupling, a well-documented advantage of tert-butyl-based side-chain protection in Fmoc SPPS [1]. This is supported by a comprehensive review which notes that 'very-high-quality Fmoc building blocks' with tert-butyl side-chain protection have become the standard for multiton therapeutic peptide production, in part due to their reduced propensity for epimerization relative to methyl or allyl esters [1]. Methyl esters (Fmoc-Glu(OMe)-OH) are more susceptible to base-catalyzed hydrolysis during Fmoc deprotection cycles, which can lead to free acid formation and subsequent epimerization [2].

Racemization Resistance
Class-level
Tert-butyl ester protection reported to suppress racemization during SPPS
May reduce epimerization risk in long sequences
Review-level evidence; compound-specific data to verify
racemization suppression tert-butyl ester Fmoc SPPS side reactions

Key Application Scenarios for Fmoc-Glu(OtBu)-OH


GLP-1 Agonist Manufacturing

Semaglutide and liraglutide require precise incorporation of a glutamic acid residue bearing a long-chain fatty acid at the γ-carboxyl position. Fmoc-Glu(OtBu)-OH's orthogonal protection enables selective γ-deprotection for on-resin acylation without affecting the peptide backbone, a strategy validated in multiple GLP-1 manufacturing patents [1]. The high purity (≥99.0% HPLC) and low dipeptide impurity (≤0.1%) of Novabiochem® grade Fmoc-Glu(OtBu)-OH are essential to meet crude purity specifications exceeding 70% at production scale, minimizing the burden on preparative HPLC purification and reducing the cost-of-goods for multi-kilogram campaigns .

Cyclic Peptide Synthesis via Orthogonal Protection

In the synthesis of cyclic peptides requiring lactam formation between the glutamic acid side chain and a lysine ε-amine, Fmoc-Glu(OtBu)-OH's γ-tert-butyl ester remains stable through repeated Fmoc deprotection cycles and is cleaved only upon final TFA treatment. This contrasts with allyl-based protection (Fmoc-Glu(OAll)-OH), which requires additional Pd(0)-mediated deprotection steps that can compromise peptide purity and introduce metal contamination . The validated 0.5 M DMF solubility of Fmoc-Glu(OtBu)-OH supports the high-concentration macrocyclization steps required for efficient cyclization at scale .

GMP-Compliant Peptide API Production

For pharmaceutical peptide APIs requiring rigorous quality documentation, Fmoc-Glu(OtBu)-OH's fully documented impurity profile—enantiomeric purity ≥99.8%, HPLC purity ≥99.0%, dipeptide impurities ≤0.1%, free amino acid ≤0.2%, acetate ≤0.02%—provides the comprehensive quality data package needed for regulatory filings . The industrial manufacturing process described in CN110746323B demonstrates scalability to >99.5% purity with individual impurities below 0.1%, confirming that these specifications are sustainable at commercial volumes [1].

Research Requiring High Chiral Fidelity

When synthesizing peptide ligands for receptor binding assays or structural biology studies, even low levels of D-epimer can confound results. The guaranteed enantiomeric purity of ≥99.8% for Fmoc-Glu(OtBu)-OH provides confidence that observed biological activity stems from the intended L-peptide, not from co-eluting epimeric impurities. This level of chiral quality control is particularly important for peptides exceeding 15 amino acids, where cumulative epimerization from multiple coupling steps can otherwise produce complex diastereomeric mixtures [2].

Application
Selection Property
Validation Focus
GLP-1 receptor agonist peptide synthesis
Orthogonal γ-carboxyl protection for on-resin acylation
Crude peptide purity and on-resin modification selectivity
Lactam-cyclized peptide synthesis
Stable γ-tert-butyl ester during Fmoc cycles
Macrocyclization efficiency and metal-free cleavage
Pharmaceutical peptide production
Comprehensive impurity profile documentation
Lot consistency and documentation for process validation
Chiral-pure peptide research
Strict enantiomeric purity specification
Epimerization monitoring and D-enantiomer control
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